2'-(2-methoxyethyl)-4'-[(4-methylpiperidin-1-yl)carbonyl]-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
Description
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Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4-(4-methylpiperidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C23H32N2O3/c1-17-9-13-24(14-10-17)22(27)20-18-7-3-4-8-19(18)21(26)25(15-16-28-2)23(20)11-5-6-12-23/h3-4,7-8,17,20H,5-6,9-16H2,1-2H3 |
InChI Key |
IPCFWMJLXYKFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC |
Origin of Product |
United States |
Biological Activity
The compound 2'-(2-methoxyethyl)-4'-[(4-methylpiperidin-1-yl)carbonyl]-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a novel organic molecule characterized by a spirocyclic structure. This unique configuration, combined with its functional groups, suggests potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features:
- A spiro[cyclopentane-1,3'-isoquinolin] core.
- A methoxyethyl group which enhances solubility.
- A piperidinyl carbonyl substituent that may interact with biological targets.
These structural elements contribute to its potential as a selective inhibitor of certain kinases involved in cellular signaling pathways, making it a candidate for therapeutic applications in cancer and neurodegenerative diseases.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:
- Kinase Inhibition : The compound's structure suggests it could inhibit kinases critical in cancer progression.
- Neuroprotective Effects : Potential applications in neurodegenerative disease treatment due to its ability to cross the blood-brain barrier.
Case Studies and Research Findings
-
Kinase Inhibition Studies :
- A study evaluating the kinase inhibition potential of structurally related compounds showed that modifications to the piperidine moiety significantly influenced inhibitory activity against various kinases .
-
Neuroprotective Properties :
- Research indicated that isoquinoline derivatives possess neuroprotective effects in models of neurodegeneration. The spirocyclic structure may enhance this activity by stabilizing interactions with neuronal receptors .
-
Synthetic Pathways and Analog Development :
- Various synthetic routes have been explored to optimize yield and purity of the compound. These methods include reductive amination and amidation processes that allow for the creation of analogs with potentially improved efficacy .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
